molecular formula C17H23NO4 B182802 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid CAS No. 170838-26-3

2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid

Cat. No. B182802
CAS RN: 170838-26-3
M. Wt: 305.4 g/mol
InChI Key: NPKPUCNATSURJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C17H23NO4 and a molecular weight of 305.37 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C(N(CC1)CCC1C(C=CC=C2)=C2C(O)=O)OC(C)(C)C . This indicates that it contains a piperidine ring, a benzoic acid group, and a tert-butoxycarbonyl group.


Physical And Chemical Properties Analysis

This compound is a powder with a quality level of 100 and an assay of 95% . It is suitable for use as a linker in chemical reactions . Its storage temperature is 2-8°C .

Scientific Research Applications

Asymmetric Synthesis

  • Conformationally Constrained D-Lysine Analogue Synthesis: A study by Etayo et al. (2008) describes the asymmetric synthesis of a novel conformationally constrained D-lysine analogue, starting from a 2-substituted 4-piperidone, which includes a tert-butoxycarbonyl group (Etayo, Pablo, R. Badorrey, M. D. Díaz-de-Villegas, & J. Gálvez, 2008).

Enzyme Inhibition

Biocatalysis and Natural Product Synthesis

  • Chiral Building Blocks for Natural Products: Sánchez-Sancho and Herradón (1998) explored the kinetic resolutions of tert-butoxycarbonyl-substituted piperidines for synthesizing chiral building blocks, useful in the creation of natural products and derivatives of pipecolic acid (Sánchez-Sancho, F. & B. Herradón, 1998).

Synthesis of Piperidine Derivatives

  • Derivatives for Medicinal Chemistry: Research by Xue et al. (2002) focused on asymmetric syntheses of piperidinedicarboxylic acid derivatives, including tert-butoxycarbonyl-protected analogues, significant in medicinal chemistry applications (Xue, C., Xiao-Yan He, J. Roderick, et al., 2002).

Pharmaceutical Intermediate Synthesis

Radiolabeling in Bioactive Molecules

Asymmetric Synthesis of Antidepressant Intermediates

Safety and Hazards

This compound is classified as an Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It has a GHS07 and GHS09 pictogram, and its hazard statements include H315, H317, H319, and H410 . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Future Directions

The future directions of this compound are likely tied to its use in PROTAC development. As research in this area continues, there may be new applications and synthesis methods for this compound .

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-12(9-11-18)13-6-4-5-7-14(13)15(19)20/h4-7,12H,8-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKPUCNATSURJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627024
Record name 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170838-26-3
Record name 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.